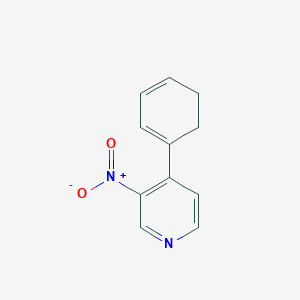

4-(Cyclohexa-1,3-dienyl)-3-nitropyridine

Description

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-cyclohexa-1,3-dien-1-yl-3-nitropyridine |

InChI |

InChI=1S/C11H10N2O2/c14-13(15)11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-2,4,6-8H,3,5H2 |

InChI Key |

ISRMMLDNRHRONS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC=C1)C2=C(C=NC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic behavior of nitropyridine derivatives is heavily influenced by substituents. Key findings from analogous compounds include:

- Cyclohexadienyl vs. Hydroxy Groups: In 4-hydroxy-3-nitropyridine (CAS 5435-54-1), the hydroxyl group at the 4-position exerts an electron-withdrawing effect via resonance, stabilizing the nitro group’s electron-deficient nature .

- Organometallic Complexes: In pyridino-1-4-η-cyclohexa-1,3-diene irontricarbonyl complexes, the HOMO is localized on the cyclohexadiene and metal, while the LUMO resides on the pyridine ring . This suggests that the cyclohexadienyl group in non-metallic derivatives like 4-(Cyclohexa-1,3-dienyl)-3-nitropyridine could similarly influence electron distribution, enhancing charge-transfer interactions.

Table 1: Electronic and Structural Comparison of Selected Nitropyridine Derivatives

Preparation Methods

Nickel-Catalyzed Hydrovinylation of 1,3-Dienes

Nickel-catalyzed hydrovinylation has emerged as a robust method for constructing substituted dienes. In the context of cyclohexa-1,3-diene derivatives, synergistic ligand-counterion systems enable regioselective ethylene insertion. For example, ligand 145 (a hemilabile phosphine) combined with NaBARF as a counterion achieves >99% conversion and 98% selectivity for 1,2-adducts in reactions with 1-vinylcyclohexene substrates . Table 1 illustrates the ligand-dependent outcomes for cyclohexa-1,3-diene hydrovinylation.

Table 1: Ligand Effects on Nickel-Catalyzed Hydrovinylation of Cyclohexa-1,3-diene

| Ligand | Conversion (%) | Selectivity (%) | Enantioselectivity (% ee) |

|---|---|---|---|

| 145 | >99 | 98 | 85 (R) |

| 105 | >99 | >99 | 96 (S) |

This method, while optimized for vinylarenes, provides a foundational framework for adapting cyclohexadienyl groups to nitropyridine systems. The challenge lies in modifying reaction conditions to accommodate the electron-withdrawing nitro group, which may deactivate the pyridine ring toward nickel-mediated catalysis.

Nucleophilic Substitution of Halonitropyridines

Substitution of halogenated nitropyridines with cyclohexadienyl nucleophiles offers a direct route to the target compound. For instance, 2-chloro-3-nitropyridine undergoes efficient displacement with morpholine in DMF at 85°C (82.2% yield) . By analogy, 4-chloro-3-nitropyridine could react with cyclohexa-1,3-dienyl Grignard reagents under similar conditions. Key considerations include:

-

Solvent and base selection : Polar aprotic solvents (e.g., DMF, THF) paired with K2CO3 or Et3N facilitate SNAr mechanisms .

-

Temperature control : Reflux conditions (65–85°C) balance reactivity and side-product formation .

Table 2: Representative Substitution Reactions of Halonitropyridines

| Substrate | Nucleophile | Conditions | Yield (%) |

|---|---|---|---|

| 2-Chloro-3-nitropyridine | Morpholine | K2CO3/DMF, 85°C | 82.2 |

| 2-Chloro-3-nitropyridine | Methylamine | Na2CO3/toluene, rt | 75 |

Adapting this approach to 4-chloro-3-nitropyridine would require stabilizing the cyclohexadienyl anion, potentially via silylation or transition metal mediation.

Directed Coupling of Preformed Cyclohexadienyl Intermediates

Patent WO2012120415A1 discloses a critical advancement: the use of silyl-protected cyclohexadienyl precursors for coupling with nitropyridine derivatives . The synthesis of (±)-4-(5-methyl-3-(trimethylsilyloxy)cyclohexa-1,3-dienyl)-3-nitropyridine involves:

-

Precursor preparation : Cyclohexa-1,3-diene is functionalized with a trimethylsilyloxy group to enhance stability and direct coupling.

-

Coupling reaction : The silylated diene is slowly added to 3-nitropyridine in DCM at 0°C over 60 minutes .

This method circumvents nitro group incompatibility with strong bases by leveraging mild, low-temperature conditions. The trimethylsilyloxy group acts as a stabilizing and directing moiety, enabling selective C–C bond formation at the pyridine’s 4-position.

Nitration of Cyclohexadienyl-Substituted Pyridines

Post-functionalization nitration represents an alternative pathway. Starting with 4-(cyclohexa-1,3-dienyl)pyridine, nitration using HNO3/H2SO4 mixtures at controlled temperatures (0–10°C) could introduce the nitro group at position 3. However, competing diene electrophilic addition and over-nitration necessitate careful stoichiometry and cooling .

Computational Insights and Reactivity Trends

Density Functional Theory (DFT) studies of analogous nitro-dienes, such as (1E,3E)-1,4-dinitro-1,3-butadiene, reveal that nitro groups significantly lower the LUMO energy (-3.2 eV vs. -1.8 eV for butadiene), enhancing electrophilicity at the diene termini . For 4-(cyclohexa-1,3-dienyl)-3-nitropyridine, this suggests preferential reactivity at the diene’s distal positions, guiding functionalization strategies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(Cyclohexa-1,3-dienyl)-3-nitropyridine, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with the nitration of pyridine derivatives. For example, Suzuki et al. (1993) demonstrated C-nitration of pyridine using NO₂ under ozonolysis conditions to yield 3-nitropyridine derivatives . Subsequent functionalization with cyclohexa-1,3-dienyl groups can be achieved via cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) or Diels-Alder cycloaddition. Optimization includes controlling temperature (e.g., 80°C for nitration) and catalyst selection (e.g., Pd-based catalysts for coupling) to improve yields. Characterization via NMR (¹H, ¹³C) and IR (e.g., C=O at ~1665 cm⁻¹) is critical for structural validation .

Q. What safety protocols are essential when handling 4-(Cyclohexa-1,3-dienyl)-3-nitropyridine in laboratory settings?

- Methodology : Due to the nitro group and cyclohexadiene moiety, the compound is likely toxic and flammable. Key protocols include:

- Ventilation : Use BS-approved fume hoods to mitigate inhalation risks .

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (P95 for particulates), nitrile gloves, and safety goggles. Avoid skin contact, as nitroaromatics can cause irritation .

- Storage : Keep away from strong oxidizers, acids, and heat sources (flash point ~18.9°C for cyclohexadiene) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridine) and cyclohexadiene protons (δ 5.5–6.5 ppm). Coupling constants (e.g., J = 15.6 Hz for trans-diene protons) help confirm stereochemistry .

- IR Spectroscopy : Detect nitro group stretches (~1520 and 1350 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 306 for similar nitropyridine derivatives) .

Advanced Research Questions

Q. How do electronic effects of the nitro group and cyclohexadiene moiety influence reactivity in catalytic transformations?

- Methodology : The nitro group is strongly electron-withdrawing, activating the pyridine ring for nucleophilic substitution but deactivating it toward electrophilic attacks. Cyclohexadiene’s conjugated diene system enables participation in cycloadditions or redox reactions. For example, in Diels-Alder reactions, the diene acts as an electron-rich partner with electron-deficient dienophiles. Computational studies (e.g., DFT) can quantify frontier molecular orbital interactions to predict regioselectivity .

Q. How can contradictions in reported synthetic yields be resolved for this compound?

- Methodology : Discrepancies often arise from differences in catalysts, solvents, or purification methods. For instance, using Pd(PPh₃)₄ vs. Pd(OAc)₂ in coupling reactions may alter yields by 20–30%. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, ligand ratio). Additionally, impurities in starting materials (e.g., 3-nitropyridine purity) should be quantified via HPLC .

Q. What advanced analytical methods are suitable for detecting trace amounts of this compound in environmental samples?

- Methodology : Fluorescence-based detection using Cu(I) iodide complexes (e.g., ligand transfer assays) offers high sensitivity. For example, Yachuw (2022) demonstrated pyridine detection via fluorescence quenching in toluene solutions, with detection limits as low as 1 ppm. LC-MS/MS with MRM (multiple reaction monitoring) can further enhance specificity in complex matrices .

Q. How does steric hindrance from the cyclohexadiene group affect intermolecular interactions in crystal structures?

- Methodology : Single-crystal X-ray diffraction reveals packing motifs. For example, Cui & He (2014) observed that bulky substituents on nitropyridines induce π-stacking offsets of 3.5–4.0 Å, reducing close contacts. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.